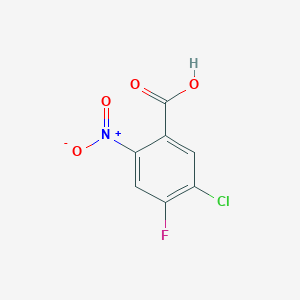

5-chloro-4-fluoro-2-nitrobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-chloro-4-fluoro-2-nitrobenzoic acid is a chemical compound with the molecular formula C7H3ClFNO4 . It has an average mass of 219.554 Da and a monoisotopic mass of 218.973465 Da .

Synthesis Analysis

The synthesis of this compound involves a nitration process of 2-chloro-4-fluorobenzoic acid . The reaction takes place in sulfuric acid, by the addition of nitric acid . The reaction leads to a mixture of isomers, i.e., mononitration occurs at positions 5 or 3 of the aromatic ring .Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include an average mass of 219.554 Da and a monoisotopic mass of 218.973465 Da .Wissenschaftliche Forschungsanwendungen

Nanostructured Luminescent Micelles

Luminescent micelles, incorporating various luminescent tags including potentially 5-chloro-4-fluoro-2-nitrobenzoic acid derivatives, have been extensively studied for their applications in sensing toxic and hazardous materials, bioimaging, drug delivery, and transport. These nano-constructs, due to their amphiphilic nature and well-defined supramolecular structure, are ideal for sensing specific analytes, including nitroaromatic and nitramine explosives, through chemically responsive physical and optical features. This has implications for designing smart nanomaterials for forensic applications (Paria et al., 2022).

Photosensitive Protecting Groups

The utilization of photosensitive protecting groups, including derivatives of this compound, in synthetic chemistry has shown promise for future developments. These groups, applied in the protection of reactive functional groups during chemical synthesis, enable selective deprotection under light exposure, offering precise control over the synthesis process. This approach has a wide array of applications in developing complex organic molecules (Amit et al., 1974).

Synthesis of Intermediates for Pharmaceutical Applications

The synthesis of 2-fluoro-4-bromobiphenyl, an intermediate for manufacturing flurbiprofen (a non-steroidal anti-inflammatory and analgesic material), highlights the importance of derivatives of this compound in pharmaceutical manufacturing. This underscores the versatility of such compounds in synthesizing key intermediates for drugs, demonstrating the critical role of advanced synthetic methodologies in pharmaceutical sciences (Qiu et al., 2009).

Analytical Methods in Antioxidant Activity Determination

The study of antioxidants, crucial in various fields from food engineering to pharmacy, often employs derivatives of this compound. These compounds, as part of analytical methods, contribute to determining the antioxidant activity of complex samples, indicating the broader application of such chemicals in research and development of health-related products (Munteanu & Apetrei, 2021).

Eigenschaften

IUPAC Name |

5-chloro-4-fluoro-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQPHIBSUVTKAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70741594 |

Source

|

| Record name | 5-Chloro-4-fluoro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70741594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138762-97-7 |

Source

|

| Record name | 5-Chloro-4-fluoro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70741594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.